molecular formula C15H13N3O2 B3022771 Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate CAS No. 951558-74-0

Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate

Cat. No. B3022771
CAS RN: 951558-74-0
M. Wt: 267.28 g/mol
InChI Key: ARTRMRWKXFPTDV-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the CAS Number: 951558-74-0 . It has a molecular weight of 267.29 . It is a benzotriazole derivative .


Synthesis Analysis

The synthesis of benzotriazole derivatives, such as “Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate”, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . A novel microwave-assisted protocol for the rapid synthesis of similar compounds has been developed .


Molecular Structure Analysis

The molecular structure of “Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate” is represented by the InChI Code: 1S/C15H13N3O2/c1-20-15(19)12-7-8-14-13(9-12)16-17-18(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 .


Chemical Reactions Analysis

Benzotriazole derivatives are known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . They confer unique physicochemical properties to their immediate vicinity on various molecular scaffolds .

Scientific Research Applications

Construction of Pharmacologically Important Heterocyclic Skeletons

Benzotriazole methodology, which includes the use of Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate, is recognized as a versatile and successful synthesis protocol . It’s used in the construction of diverse pharmacologically important heterocyclic skeletons . This methodology is simple, high yielding, and has been successfully applied to the synthesis of six-membered nitrogen heterocycles .

Synthesis of 2-Vinylpiperidines

The benzotriazole methodology has been used for the synthesis of 2-vinylpiperidines . This could be useful for the synthesis of pyrrolidine and piperidine alkaloids .

Preparation of N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides

Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate has been used in the preparation of N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides . These compounds were prepared in high yields by coupling 2-aminobenzophenones with (benzotriazole-1-yl)-N-acylglycines .

Synthesis of 1,2,3-Triazoles

1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate can be used in the synthesis of 1,2,3-triazoles .

Antiproliferative Effect Against Human Acute Myeloid Leukemia (AML) Cells

Compounds prepared using Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate have shown noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells .

Induction of Apoptosis in BT-474 Cells

Detailed biological studies have suggested that compounds synthesized using Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate can induce apoptosis in BT-474 cells .

Safety And Hazards

The safety data sheet for a similar compound, “METHYL 1,2,3-BENZOTRIAZOLE-5-CARBOXYLATE”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 1-benzylbenzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-15(19)12-7-8-14-13(9-12)16-17-18(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTRMRWKXFPTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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